molecular formula C8H15ClO3S B2422122 (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride CAS No. 2137548-54-8

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride

Cat. No. B2422122
CAS RN: 2137548-54-8
M. Wt: 226.72
InChI Key: UFXVTGPBWLNBMX-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride is an important chemical compound used in various scientific research applications. It is a sulfonyl chloride derivative of cycloheptane, which has been widely used as a reagent in organic synthesis. This chemical compound has been found to have a wide range of biochemical and physiological effects, making it an important tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Sulfonyl Chloride Compounds: A study by Liu et al. (2014) describes the synthesis of a compound similar to (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride, highlighting the method of reacting di(4-methoxylphenyl)ethylenediamine with p-toluene sulfonyl chloride (Liu, Zhang, Hu, & Shen, 2014).
  • Crystal Structure Analysis: The same study also provides insights into the crystal structure of the synthesized compound, demonstrating the presence of two chiral centers (Liu et al., 2014).

Chemical Reactions and Properties

  • Solid-Phase Synthesis: A study by Holte et al. (1998) discusses the use of polymer-supported sulfonyl chloride in the solid-phase synthesis of 1,3-oxazolidin-2ones, indicating a potential application in synthesizing related compounds (Holte, Thijs, & Zwanenburg, 1998).
  • Sulfonyl Chloride as a Sulfonating Agent: Research by Raheja and Johnson (2001) elaborates on the use of sulfonyl chlorides, such as p-anisolesulfonyl chloride, as versatile sulfonating agents, useful for preparing sulfonamides or as N-protecting groups (Raheja & Johnson, 2001).

Applications in Organic Chemistry

  • Formation of Cyclopropylsulfones: Jeffery and Stirling (1993) researched the formation of cyclopropylsulfones, suggesting potential applications in creating cyclic compounds, which could be relevant to derivatives of (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride (Jeffery & Stirling, 1993).
  • Regioselective Synthesis: Rahn et al. (2008) describe the regioselective synthesis of functionalized diketoesters and diketosulfones, showcasing the versatility of sulfonyl chlorides in organic synthesis (Rahn, Dang, Spannenberg, Fischer, & Langer, 2008).

Novel Synthesis Methods

  • New Synthesis of Sulfonyl Chlorides: Kim, Ko, and Kim (1992) reported a novel method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, providing insights into innovative ways to create sulfonyl chloride derivatives (Kim, Ko, & Kim, 1992).

properties

IUPAC Name

(1S,2R)-2-methoxycycloheptane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-12-7-5-3-2-4-6-8(7)13(9,10)11/h7-8H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXVTGPBWLNBMX-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCCC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride

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